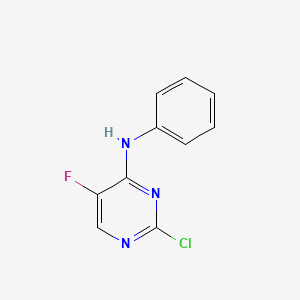

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

Description

BenchChem offers high-quality 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMENDZXFDSRILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine CAS 280581-64-8

Technical Whitepaper: Strategic Utilization of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

CAS: 280581-64-8 Formula: C₁₀H₇ClFN₃ Molecular Weight: 223.63 g/mol [1][2]

Executive Summary & Chemical Profile

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS 280581-64-8) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of ATP-competitive kinase inhibitors.[2] This molecule serves as a critical bifurcation point: it possesses a stable amine substituent at the C4 position (occupying the adenine binding pocket) while retaining a reactive chlorine at the C2 position for downstream diversification.[2]

The inclusion of the C5-fluorine atom is not merely decorative; it serves two bioisosteric functions:

-

Metabolic Blocking: It obstructs the C5 position from oxidative metabolism (e.g., by Cytochrome P450s), a common clearance pathway for pyrimidines.[2]

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrimidine nitrogens, modulating hydrogen bond acceptor capability in the kinase hinge region.[2]

Synthesis & Regiochemical Control

The primary challenge in synthesizing CAS 280581-64-8 is achieving exclusive regioselectivity during the nucleophilic aromatic substitution (

The Regioselectivity Paradox

In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than C2 due to the para-like relationship with the N1 nitrogen and less steric hindrance.[2] However, the presence of the C5-fluorine atom strongly enhances the electrophilicity of C4 via induction (

-

Target: C4-substitution (N-phenyl).

-

Risk: Bis-substitution (2,4-dianilino) or C2-substitution (rare with anilines, more common with tertiary amines).[2]

Optimized Reaction Logic: To ensure C4 selectivity, the reaction must be kinetically controlled. Thermodynamic control (high heat, excess amine) leads to bis-substitution.[2]

DOT Diagram: Synthesis Pathway & Regiocontrol

Figure 1: Regioselective synthesis pathway favoring C4 substitution via kinetic control.

Experimental Protocol: Synthesis of CAS 280581-64-8

This protocol is designed to minimize the formation of the 2,4-dianilino byproduct.[2]

Reagents:

-

Aniline (1.0 eq) — Strict stoichiometry is vital.

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (10 mmol) in IPA (40 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Mix Aniline (10 mmol) and DIPEA (12 mmol) in IPA (10 mL). Add this mixture dropwise to the cold pyrimidine solution over 30 minutes.

-

Why: Slow addition prevents localized high concentrations of aniline, reducing bis-substitution risk.[2]

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) naturally. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

-

Checkpoint: The product usually elutes with lower polarity than the starting material but higher than the bis-product.[2]

-

-

Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and Brine (1x).[2]

-

Purification: Recrystallization from EtOH/Water is often sufficient.[2] If chromatography is needed, use a gradient of 0-20% EtOAc in Hexanes.

Yield Expectation: 85-92%

Functionalization & Drug Discovery Applications

Once CAS 280581-64-8 is synthesized, it acts as a "hinge-binder" module.[2] The remaining C2-Chloro group is less reactive than the original C4-Cl but can be displaced under harsher conditions to introduce solubilizing groups or "tail" moieties that extend into the solvent-exposed region of the kinase.[2]

Reactivity Profile (C2-Displacement)

| Reaction Type | Reagent Class | Conditions | Target Application |

| Buchwald-Hartwig | Aromatic Amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Bi-aryl kinase inhibitors (e.g., JAK2, ALK) |

| Suzuki-Miyaura | Aryl Boronic Acids | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Bi-aryl systems (e.g., CDK inhibitors) |

| SNAr (Forced) | Aliphatic Amines | Piperazine/Morpholine, DMSO, 120°C | Solubilizing tail introduction |

Mechanistic Diagram: Downstream Library Generation

Figure 2: Divergent synthesis strategies utilizing the C2-chlorine handle.

Handling & Safety Data

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).[2]

-

Storage: Keep in a cool, dry place (2-8°C recommended). Moisture sensitive (hydrolysis of C-Cl bond is slow but possible over long durations).[2]

-

Solubility: Soluble in DMSO, DMF, Ethyl Acetate.[2] Poorly soluble in water.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

-

Koolman, H. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.[2] Journal of Organic Chemistry. Retrieved from [Link][2]

-

Li, Y. et al. (2017). Discovery of ALK/EGFR dual kinase inhibitors.[2] European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Chemical structure and properties of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

Strategic Scaffolding in Kinase Inhibitor Design

Executive Summary

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS: 280581-64-8) represents a "privileged scaffold" in medicinal chemistry, specifically within the domain of ATP-competitive kinase inhibitors. This molecule serves as a critical bifurcation point in drug synthesis: the C4-aniline moiety provides essential hydrogen-bonding interactions within the kinase hinge region, while the C2-chlorine atom remains a highly reactive electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (

This guide details the structural rationale, regioselective synthesis, and handling protocols for this compound, designed for researchers optimizing lead compounds for oncology and immunology targets.

Chemical Identity & Properties

Nomenclature & Identification

| Property | Data |

| IUPAC Name | 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine |

| CAS Number | 280581-64-8 |

| Molecular Formula | |

| Molecular Weight | 223.63 g/mol |

| SMILES | ClC1=NC=C(F)C(NC2=CC=CC=C2)=N1 |

| Appearance | Off-white to pale yellow solid |

Physicochemical Profile[1][2]

-

Lipophilicity (cLogP): ~2.8 (Predicted). The fluorine atom increases lipophilicity relative to the hydrogen analog, improving membrane permeability.

-

Acidity (pKa): The pyrimidine nitrogen (N1) is weakly basic (pKa ~ 1.5–2.0), reduced by the electron-withdrawing effects of the 2-Cl and 5-F substituents. The aniline NH is weakly acidic but generally stable under physiological pH.

-

Solubility: Low aqueous solubility; soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).

Structural Analysis & SAR Logic

The utility of this scaffold lies in its precise electronic arrangement, which dictates both its chemical reactivity and biological binding mode.

Electronic Effects & Reactivity

-

5-Fluoro Substituent:

-

Metabolic Block: Blocks the C5 position from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of derived drugs.

-

Electronic Modulation: The high electronegativity of fluorine lowers the LUMO energy of the pyrimidine ring, making the C2 and C4 carbons more electrophilic.

-

-

2-Chloro Handle:

-

Reactivity: The C2 position is activated for nucleophilic attack but is kinetically slower than C4. Once C4 is substituted (as in this molecule), C2 becomes the primary site for further functionalization.

-

-

4-Aniline Moiety:

-

Binding: The NH typically acts as a hydrogen bond donor to the "hinge" region of kinase enzymes (e.g., residue Met90 in CDK2 or equivalent in other kinases).

-

Visualization: Structure-Activity Relationship (SAR)

Figure 1: Functional decomposition of the scaffold. The C2-Cl allows for library generation, while C4 and C5 provide binding affinity and stability.

Synthesis & Regioselectivity[3][4]

The Regioselectivity Challenge

The synthesis starts from 2,4-dichloro-5-fluoropyrimidine . A critical challenge is ensuring the aniline adds to C4 rather than C2.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Causality: The C4 position is more electrophilic due to the inductive effect of the adjacent N3 and the para-resonance effect with N1. Additionally, the steric bulk of the 5-F atom slightly hinders C4, but the electronic activation usually dominates, favoring C4 substitution by a ratio of >9:1 under controlled conditions.

Experimental Protocol

Objective: Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine.

Reagents:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1]

-

Aniline (1.0 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-5-fluoropyrimidine (e.g., 5.0 g) in EtOH (50 mL). Cool the solution to 0°C in an ice bath. Rationale: Low temperature maximizes regioselectivity for the C4 position.

-

Addition: Add DIPEA (1.2 eq) followed by the dropwise addition of Aniline (1.0 eq).

-

Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

-

Checkpoint: The product typically appears as a new spot with lower Rf than the starting material.

-

-

Workup:

-

If the product precipitates: Filter the solid, wash with cold EtOH and water, then dry under vacuum.

-

If soluble: Remove solvent in vacuo. Redissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (0-20% EtOAc in Hexanes) is recommended if regioisomers (C2-substituted) are detected.

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway emphasizing kinetic control at 0°C to ensure C4 regioselectivity.

Handling, Safety & Stability

Hazard Identification

-

GHS Classification:

-

Precursor Warning: The starting material (2,4-dichloro-5-fluoropyrimidine) is corrosive and a potent blistering agent. Handle in a fume hood.

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if storing for >6 months to prevent hydrolysis of the chloro-group.

-

Stability: Stable in solid form for >2 years. In solution (DMSO), degradation may occur over weeks if exposed to moisture.

Applications in Drug Discovery[11][12]

This molecule is rarely the final drug but rather a high-value intermediate .

-

Library Generation: The remaining C2-Chlorine is displaced by secondary amines (e.g., piperazines, morpholines) to tune solubility and pharmacokinetic properties.

-

Kinase Targeting:

-

JAK Inhibitors: Similar scaffolds are used in Janus Kinase inhibitors where the C4-aniline binds the hinge and the C2-substituent extends into the solvent-exposed region.

-

EGFR Inhibitors: The 5-fluoro-pyrimidine core mimics the quinazoline core seen in drugs like Gefitinib, but with a distinct IP profile.

-

References

-

PubChem. 2-chloro-5-fluoropyrimidin-4-amine (Compound).[6] National Library of Medicine. Available at: [Link]

-

National Institutes of Health (NIH). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed Central. Available at: [Link]

Sources

- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 280581-64-8 | 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine - Synblock [synblock.com]

- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Technical Handling Guide: 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine

[1]

Executive Summary

2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine (CAS: 280581-64-8) is a critical pharmacophore scaffold, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., JAK, EGFR, and VEGFR antagonists).[1][2] Its structural motif—an electron-deficient pyrimidine ring coupled with a lipophilic phenylamine—dictates a distinct solubility profile characterized by high solubility in polar aprotic solvents (DMSO) and poor aqueous solubility .[1]

This guide provides a definitive technical framework for the solubilization, storage, and application of this compound in biological assays. It addresses the common "crash-out" phenomenon observed during aqueous dilution and establishes a validated protocol for maintaining compound integrity.

Part 1: Physicochemical Characterization[1]

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The compound exhibits significant lipophilicity due to the halogenated pyrimidine core and the N-phenyl substituent.[1]

Table 1: Core Physicochemical Properties

| Property | Value / Description | Impact on Solubility |

| Molecular Weight | 223.63 g/mol | Moderate; facilitates dissolution kinetics.[1] |

| Molecular Formula | C₁₀H₇ClFN₃ | Halogens (Cl, F) increase lipophilicity.[1] |

| Predicted LogP | ~3.1 – 3.4 | High Lipophilicity. Indicates excellent DMSO solubility but poor water solubility (<50 µM).[1] |

| H-Bond Donors | 1 (Secondary Amine) | Capable of H-bonding with DMSO oxygen.[1] |

| H-Bond Acceptors | 3 (Pyrimidine Nitrogens, F) | Facilitates solvation in polar aprotic media.[1] |

| Physical State | White to Off-white Solid | Crystalline lattice energy must be overcome by solvation enthalpy.[1] |

Part 2: Solubility Profile in DMSO

Mechanism of Solvation

Dimethyl sulfoxide (DMSO) is the solvent of choice for this compound.[1][3] The mechanism involves:

-

Dipole-Dipole Interactions: The highly polar S=O bond of DMSO interacts with the electron-deficient pyrimidine ring.[1]

-

Hydrogen Bonding: The DMSO oxygen acts as a strong H-bond acceptor for the secondary amine (-NH-) of the phenylaminopyrimidine moiety.[1]

Solubility Thresholds

While batch-specific variations occur, the following thresholds define the working range for 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine in anhydrous DMSO (≥99.9%):

-

Saturation Limit: Estimated >100 mM (>22 mg/mL).[1]

-

Recommended Stock Concentration: 10 mM to 50 mM .

-

Note: Concentrations above 50 mM increase the risk of precipitation upon freeze-thaw cycles due to local supersaturation.[1]

-

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of 10 mM stock.

-

Weighing: Accurately weigh 2.24 mg of solid compound into a sterile, amber glass vial (to protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Critical: Use a gas-tight syringe or positive displacement pipette to avoid water uptake from air.[1]

-

-

Dissolution: Vortex for 30–60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

QC Check: Visually inspect for clarity. The solution should be completely transparent.

Part 3: Stability, Storage, and The "Wet DMSO" Trap

A major failure mode in screening campaigns is the use of "wet" DMSO.[1] DMSO is hygroscopic and can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.[1]

The Impact of Water Uptake:

-

Solubility Drop: The presence of water increases the polarity of the solvent mixture, drastically reducing the solubility of lipophilic compounds like 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine.[1]

-

Hydrolysis Risk: While the pyrimidine ring is relatively stable, the C-Cl bond is susceptible to nucleophilic attack (hydrolysis) over long periods in the presence of water and heat.[1]

Storage Protocol

-

Temperature: -20°C or -80°C.

-

Container: Amber borosilicate glass or polypropylene (PP) vials with O-ring seals.

-

Freeze-Thaw: Limit to <5 cycles. Aliquot stocks (e.g., 50 µL) to avoid repeated cycling of the master stock.

Part 4: Aqueous Dilution & Troubleshooting (The "Crash-Out")[1]

The most critical step is diluting the DMSO stock into aqueous assay buffer (PBS, media). Due to its high LogP (~3.3), this compound is prone to rapid precipitation when the DMSO concentration drops below 1%.

The Intermediate Dilution Method

Do not pipet 10 mM stock directly into 100% aqueous media.[1] This creates a local high-concentration plume that precipitates immediately.[1]

Recommended Workflow:

-

Step 1 (Stock): 10 mM in 100% DMSO.

-

Step 2 (Intermediate): Dilute 1:10 or 1:20 in 100% DMSO to create working stocks (e.g., 1 mM, 0.1 mM).

-

Step 3 (Final): Dilute the working stock into the assay medium with rapid mixing. Ensure final DMSO concentration is <0.5% (or as tolerated by cells).[1]

Visualization: Solubility & Dilution Workflow[1]

Caption: Operational workflow for solubilization and dilution, highlighting the critical risk zone where aqueous precipitation ("crashing out") is most likely.

Part 5: Experimental Validation Protocol

If precise solubility data is required for a specific buffer system (e.g., PBS pH 7.4), use the Kinetic Solubility Shake-Flask Method .

-

Preparation: Add 10 µL of 10 mM DMSO stock to 990 µL of PBS (Final theoretical conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF membrane plate to remove precipitates.[1]

-

Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV against a standard curve prepared in 50:50 DMSO:Water.

-

Calculation: Solubility = (Peak Area of Filtrate / Peak Area of Standard) × Standard Conc.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254372, 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for LogP and solubility rules).

- Li, P., & Zhao, L. (2016).Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Methodology for kinetic solubility assessment).

-

Way, L., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research. MDPI.[1] Retrieved from [Link]

Technical Guide: Biological Activity & Evaluation of N-Phenylpyrimidin-4-amine Derivatives

Executive Summary: The Privileged Scaffold

The N-phenylpyrimidin-4-amine moiety represents a "privileged scaffold" in medicinal chemistry, most notably recognized as the pharmacophore of Imatinib (Gleevec) . Its biological utility, however, extends far beyond BCR-ABL inhibition. This scaffold’s ability to mimic the adenine ring of ATP allows it to function as a potent ATP-competitive inhibitor across the kinome, including targets like FLT3, CDK9, FGFR4, and USP1/UAF1 .

This guide provides a technical roadmap for researchers designing derivatives of this scaffold. It moves beyond basic synthesis to cover the causality of structure-activity relationships (SAR) and provides a self-validating workflow for biological evaluation.

Mechanistic Architecture

To design effective derivatives, one must understand the binding thermodynamics. The N-phenylpyrimidin-4-amine scaffold typically functions via Type II Kinase Inhibition , though Type I binding is possible depending on the "tail" configuration.

The Binding Mode[1]

-

The Anchor (Hinge Region): The pyrimidine nitrogen (N1) and the exocyclic amine (NH) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met318 in ABL, Cys694 in FLT3).

-

The Gatekeeper: The C5-position of the pyrimidine ring sits adjacent to the "gatekeeper" residue (e.g., Thr315 in ABL, Phe691 in FLT3). Bulky substituents here can induce resistance or, conversely, improve selectivity by exploiting small gatekeepers.

-

The Hydrophobic Spine: The N-phenyl ring (Ring B) often orients towards the hydrophobic pocket (II), stabilizing the inactive DFG-out conformation (Type II inhibition).

Visualization: Kinase Interaction Logic

The following diagram illustrates the critical interaction nodes required for high-affinity binding.

Figure 1: Interaction logic between the N-phenylpyrimidin-4-amine scaffold and the kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Matrix

The biological activity is tunable via three primary vectors.[1] The table below synthesizes data from recent FLT3 and CDK studies.

| Vector | Structural Modification | Biological Consequence | Mechanistic Rationale |

| Pyrimidine C5 | Electron-withdrawing groups (e.g., -CF3, -NO2) | Increased Potency | Increases acidity of the NH bridge, strengthening the H-bond to the hinge residue. |

| Pyrimidine C4 | Thiazol-5-yl substitution | CDK9 Selectivity | The thiazole ring orients into a specific sub-pocket unique to CDKs, reducing off-target effects on other kinases. |

| Phenyl Ring (Para) | Morpholine or Piperazine tail | Improved Solubility & ADME | Solubilizing groups prevent aggregation and improve oral bioavailability; often participate in solvent-front interactions. |

| Phenyl Ring (Meta) | Amide/Urea linkers | Type II Binding (DFG-out) | These linkers extend into the allosteric pocket, locking the kinase in an inactive conformation (high selectivity). |

Experimental Protocols

Synthesis: The Self-Validating SNAr Route

While Buchwald-Hartwig amination is possible, the Nucleophilic Aromatic Substitution (SNAr) is preferred for its operational simplicity and lack of heavy metal contamination, which can interfere with biological assays.

Protocol:

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), Substituted Aniline (1.1 eq), NaHCO3 (2.0 eq).

-

Solvent: n-Butanol or Isopropanol (Polar protic solvents stabilize the transition state).

-

Conditions: Reflux at 80–100°C for 4–12 hours.

-

Validation (TLC): Monitor disappearance of starting pyrimidine (

in Hex/EtOAc) and appearance of product ( -

Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH.

-

Check: 1H NMR must show the singlet for the pyrimidine C2 proton around

8.0–8.5 ppm.[1]

-

Bioassay: ADP-Glo™ Kinase Assay (Functional Screen)

To validate biological activity, we utilize the ADP-Glo™ Kinase Assay (Promega). Unlike binding assays (LanthaScreen), this measures functional enzymatic turnover (conversion of ATP to ADP), providing a direct read on inhibition.

Why this assay? It is homogeneous, sensitive to low conversion rates, and universal for any kinase.

Step-by-Step Methodology:

-

Kinase Reaction (The "Test"):

-

Prepare 1X Kinase Buffer : 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

-

In a white 384-well plate, add 2 µL of Compound (diluted in DMSO/Buffer, <1% final DMSO).

-

Add 4 µL of Kinase Enzyme (e.g., EGFR, ABL, FLT3) at optimized concentration (typ. 1–10 ng/well).

-

Add 4 µL of ATP/Substrate mix (ATP at

concentration, typ. 10 µM). -

Incubate at Room Temp (RT) for 60 minutes.

-

-

ADP-Glo Reagent (The "Stop"):

-

Kinase Detection Reagent (The "Read"):

-

Data Acquisition:

-

Read Luminescence (RLU) on a plate reader (e.g., EnVision).

-

Calculation:

-

Experimental Workflow Diagram

Figure 2: Integrated workflow from chemical synthesis to functional kinase inhibition validation.

Therapeutic Applications & Future Directions

While oncology (CML, AML, NSCLC) remains the primary domain, the versatility of the N-phenylpyrimidin-4-amine scaffold is expanding:

-

Antimicrobial: Recent studies indicate efficacy against S. aureus and E. coli when the phenyl ring is substituted with sulfonamides, likely targeting bacterial kinases or gyrases.

-

Neurodegeneration: CDK5 and GSK3

inhibition (relevant for Alzheimer’s) is achievable by modifying the C4-position of the pyrimidine to increase blood-brain barrier permeability. -

Covalent Inhibitors: Introduction of an acrylamide "warhead" on the phenyl ring allows for irreversible binding to cysteine residues (e.g., Cys797 in EGFR), overcoming resistance mutations.

References

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. (2014).

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. International Journal of Molecular Sciences. (2021).

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. (2013).

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. (2023).

-

LanthaScreen Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. (2017).

Sources

Molecular weight and formula C10H7ClFN3 data sheet

An In-Depth Technical Guide to the Characterization of the Novel Chemical Entity C10H7ClFN3

This guide provides a comprehensive framework for the systematic characterization of a novel chemical entity with the molecular formula C10H7ClFN3. As this formula does not correspond to a readily identifiable compound in major chemical databases, this document serves as a roadmap for researchers, scientists, and drug development professionals who are tasked with elucidating the structure and defining the properties of a new molecule. Our approach is grounded in a logical, multi-technique workflow designed to ensure scientific integrity and generate a robust data package for this new compound.

Introduction: The Challenge of a Novel Compound

In drug discovery and chemical research, encountering a novel molecule is both an opportunity and a challenge. The molecular formula C10H7ClFN3 suggests a complex aromatic or heterocyclic structure, likely containing functionalities of interest for medicinal chemistry. A rigorous and systematic characterization is paramount to understanding its potential. This guide eschews a rigid template, instead presenting a logical progression of analysis, from initial computational assessment to detailed spectroscopic and physicochemical characterization. The causality behind each experimental choice is explained, reflecting a field-proven approach to new chemical entity (NCE) evaluation.[1][2]

Part 1: Foundational Analysis - Molecular Weight and In Silico Profiling

Before any benchwork is initiated, a foundational understanding of the molecule must be established. This begins with the precise calculation of its molecular properties, which will guide all subsequent analytical work.

Molecular Weight and Elemental Composition

The first step is to calculate the monoisotopic and average molecular weights from the molecular formula. This is critical for mass spectrometry analysis.[3][4]

| Property | Value |

| Molecular Formula | C₁₀H₇ClFN₃ |

| Monoisotopic Mass | 239.0316 Da |

| Average Molecular Weight | 239.65 g/mol |

| Nominal Mass | 239 Da |

Elemental Composition:

| Element | Count | Mass (Da) | % Composition |

| Carbon (C) | 10 | 120.11 | 50.12% |

| Hydrogen (H) | 7 | 7.056 | 2.95% |

| Chlorine (Cl) | 1 | 35.453 | 14.80% |

| Fluorine (F) | 1 | 18.998 | 7.93% |

| Nitrogen (N) | 3 | 42.021 | 17.54% |

In Silico Physicochemical and ADMET Prediction

Modern drug discovery leverages computational tools to predict the properties of a molecule before synthesis or extensive testing, allowing for early de-risking.[5][6][7] Machine learning models can provide valuable estimates for key drug-like properties.[8][9][10]

| Predicted Property | Predicted Value Range | Importance in Drug Development |

| LogP (Lipophilicity) | 2.0 - 4.0 | Influences solubility, permeability, and metabolism.[7][11] |

| Aqueous Solubility | Low to Moderate | Affects absorption and formulation.[6][12] |

| pKa (Acid/Base) | 5.0 - 9.0 (likely basic N) | Governs solubility and absorption at different pH values.[12][13] |

| Polar Surface Area (PSA) | 50 - 80 Ų | Correlates with membrane permeability. |

| ADMET Risks | Moderate | Early identification of potential liabilities (e.g., toxicity, metabolic instability).[14] |

Part 2: The Core Directive - Structural Elucidation

Determining the precise chemical structure is the most critical phase of characterization. This is achieved through a combination of high-resolution spectroscopic techniques. The workflow is designed to be self-validating, where data from each method corroborates the others.[15][16][17]

Caption: A systematic workflow for the structural elucidation of a novel compound.

Experimental Protocols for Structural Elucidation

1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition of the parent ion.[3][4][18]

-

Methodology:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[19]

-

Acquire the full scan mass spectrum in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI).

-

Validation: Compare the measured exact mass of the molecular ion [M+H]⁺ with the calculated theoretical mass. The mass error should be less than 5 ppm. The characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M peak) must be observed.[20]

-

2. Tandem Mass Spectrometry (MS/MS)

-

Objective: To generate fragment ions that provide clues about the molecule's substructures.[21][22]

-

Methodology:

-

Using the same instrument, select the parent ion ([M+H]⁺) for fragmentation.

-

Apply collision-induced dissociation (CID) energy to fragment the ion.

-

Acquire the MS/MS spectrum.

-

Analysis: Propose structures for the major fragment ions. For example, the loss of specific neutral molecules (e.g., HCl, HCN) can indicate certain structural motifs.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the connectivity of atoms in the molecule. NMR is a cornerstone of structure elucidation.[23][24][25]

-

Methodology:

-

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a standard set of NMR spectra on a 400 MHz or higher spectrometer:

-

¹H NMR: Provides information on the number and types of protons and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling can provide spatial information.

-

2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to trace out spin systems.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

-

Validation: The complete set of NMR data must be self-consistent and account for all atoms in the molecular formula.[26]

-

Part 3: Physicochemical Profiling

Once the structure is confirmed, its physicochemical properties must be experimentally determined. These properties are critical for understanding the compound's behavior in biological systems and for formulation development.[7][12][27][28]

| Property | Method | Typical Result for NCE |

| Aqueous Solubility | HPLC-UV | 1-50 µg/mL |

| Lipophilicity (LogD at pH 7.4) | Shake-Flask or HPLC | 2.5 - 3.5 |

| pKa | Potentiometric Titration | 7.2 (Basic) |

| Chemical Stability | HPLC-UV | t₁/₂ > 24h at pH 2.0 and 7.4 |

Experimental Protocol: Aqueous Solubility Determination (Kinetic)

-

Objective: To measure the kinetic solubility of the compound in a phosphate-buffered saline (PBS) solution.

-

Methodology:

-

Prepare a 10 mM stock solution of the compound in DMSO.

-

Add 2 µL of the stock solution to 198 µL of PBS (pH 7.4) in a 96-well plate (final concentration 100 µM).

-

Shake the plate for 2 hours at room temperature.

-

Filter the samples to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

-

Validation: The measurement should be performed in triplicate. The standard curve for quantification must have an R² > 0.99.

-

Part 4: Purity Assessment - A Prerequisite for Biological Testing

Ensuring the purity of a compound is essential, as impurities can confound biological assay results.[29][30][31] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in drug discovery.[32][33][34]

Caption: A streamlined workflow for developing a robust HPLC purity method.

Experimental Protocol: HPLC Purity Method Development and Validation

-

Objective: To develop and validate a reversed-phase HPLC method to determine the purity of C10H7ClFN3.[35][36]

-

Methodology:

-

System Setup: An HPLC system with a UV detector (e.g., photodiode array detector) and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Method Development:

-

Start with a broad "scouting" gradient (e.g., 5% to 95% B over 15 minutes) to elute the main peak and any impurities.

-

Optimize the gradient to achieve good resolution (>2) between the main peak and all impurity peaks, while minimizing the run time.

-

-

Method Validation: [37]

-

Specificity: Demonstrate that no other components (e.g., starting materials, byproducts) co-elute with the main peak. This can be confirmed using a mass spectrometer as a detector (LC-MS).

-

Linearity: Construct a calibration curve with at least five concentrations. The detector response should be linear with an R² > 0.999.

-

Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.

-

Accuracy: Determine the recovery of the analyte spiked into a placebo matrix. Recoveries should be within 98-102%.

-

-

Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

References

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

-

Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI. [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

-

MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry. [Link]

-

Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Dotmatics. [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

-

Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

-

Characterising new chemical compounds & measuring results. Royal Society Publishing. [Link]

-

Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Longdom Publishing. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. SciSpace. [Link]

-

Mass Spectrometry. MSU Chemistry. [Link]

-

How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. Grapefruit. [Link]

-

Molecular Ion Peak & Fragmentation. Save My Exams. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

-

Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]

-

Spectroscopic Analysis. EBSCO. [Link]

-

Characterization of Organic Compounds. ACS Publications. [Link]

-

SiriusT3: Physicochemical Property Analysis for Drug Development in India. Aimil Ltd. [Link]

-

Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. PMC. [Link]

-

Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]

-

Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

-

The Different Types of Spectroscopy for Chemical Analysis. News-Medical. [Link]

-

Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

-

Hplc method development and validation: an overview. SciSpace. [Link]

-

Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

-

11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Materials Characterization for Novel Molecules. Pace Analytical. [Link]

-

Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]

-

Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. [Link]

-

Physical Characterization & Pharmaceutical Sciences. Charles River Laboratories. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

-

Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. [Link]

-

Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1 H NMR, 13 C NMR, and MS Data. ResearchGate. [Link]

-

Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science. [Link]

-

Brief Overview: HPLC Method Development and Validation. LinkedIn. [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

-

Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

-

In-silico Models in Molecular Property and Toxicity Assessments. YouTube. [Link]

-

Assessing pDNA Purity For Cell Gene Therapies. Bioprocess Online. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. pacelabs.com [pacelabs.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sapiosciences.com [sapiosciences.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. savemyexams.com [savemyexams.com]

- 22. Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. azooptics.com [azooptics.com]

- 25. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. langhuapharma.com [langhuapharma.com]

- 28. criver.com [criver.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Assessing pDNA Purity For Cell Gene Therapies [cellandgene.com]

- 32. pharmasalmanac.com [pharmasalmanac.com]

- 33. ijprajournal.com [ijprajournal.com]

- 34. agilent.com [agilent.com]

- 35. "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al. [jfda-online.com]

- 36. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 37. scispace.com [scispace.com]

Operationalizing Safety: The Fluorinated Pyrimidine Intermediate Handbook

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Fluorinated pyrimidine intermediates, such as 2,4-dichloro-5-fluoropyrimidine and 5-fluoroorotic acid , are the structural backbones of critical oncology drugs like 5-Fluorouracil (5-FU) and Capecitabine. While the final drugs have well-documented toxicity profiles, the intermediates used to synthesize them often possess a far more aggressive hazard profile due to high reactivity.

This guide bridges the gap between a standard Safety Data Sheet (SDS) and the benchtop. It addresses the specific risks of these compounds: severe corrosivity , acute toxicity , and the latent danger of Hydrogen Fluoride (HF) generation upon hydrolysis.

The Chemistry of Hazard

The safety profile is dictated by two competing chemical features:

-

The C-F Bond: Extremely strong and generally metabolically stable until enzymatic activation.

-

The C-Cl / Leaving Groups: In intermediates like 2,4-dichloro-5-fluoropyrimidine, the chloride positions are highly electrophilic.

-

Risk:[1][2] rapid reaction with nucleophiles (biological tissue) causing alkylation and burns.

-

Hidden Risk:[3][2] Hydrolysis of these labile bonds in the presence of moisture can release HCl and, under specific metabolic or degradation conditions, liberate fluoride ions (

), triggering HF-style deep tissue necrosis .

-

Critical SDS Section Analysis

Standard SDSs often understate the specific operational risks of fluorinated intermediates. Below is an enhanced interpretation of key GHS classifications found in this class.

| GHS Code | Hazard Statement | Benchtop Translation |

| H301/H302 | Toxic/Harmful if swallowed | High Potency: Dust inhalation or hand-to-mouth transfer is lethal. These are often potent antimetabolites; systemic absorption halts DNA synthesis in rapidly dividing cells (GI tract, bone marrow). |

| H314 | Causes severe skin burns & eye damage | Corrosive +: Unlike simple acid burns, the fluorinated nature implies a risk of fluoride ion penetration. Treat all burns as potential HF exposures unless proven otherwise. |

| H341 | Suspected of causing genetic defects | Genotoxic: These compounds are designed to mimic nucleosides. They will intercalate or modify DNA if they bypass physical barriers. Double-gloving is mandatory. |

| EUH032 | Contact with acids liberates very toxic gas | Incompatibility: Accidental mixing with strong acids or moisture can release HF vapor. |

Hazard Assessment & Decision Framework

Before handling any fluorinated pyrimidine, researchers must perform a risk assessment that accounts for the compound's stability and physical state.

Figure 1: Risk Assessment Logic Flow. Determining containment levels based on physical state and hydrolysis potential.

Operational Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for prolonged contact with chlorinated/fluorinated organic solvents.

-

Primary Barrier: Silver Shield / Laminate (EVOH) gloves. These provide the broadest resistance to aggressive organic halides.

-

Dexterity Layer: Wear standard Nitrile gloves over the Laminate gloves for grip and to protect the inner glove from physical tears.

-

Respiratory: If handling powders outside a glovebox (not recommended), a P100/HEPA respirator is the minimum requirement.

The "HF Protocol" (First Aid)

Because these intermediates can liberate fluoride ions, standard acid burn treatment (water flush only) is inadequate. Calcium Gluconate is the antidote; it binds free fluoride ions (

Pre-Work Requirement: No work proceeds without a fresh tube of 2.5% Calcium Gluconate Gel within arm's reach.

Emergency Response Workflow

Figure 2: Fluoride-Specific First Aid Protocol. Note the limited water flush time compared to standard acids, prioritizing Calcium Gluconate application.

Spill Management

Do NOT use water to clean up a concentrated spill of intermediates like 2,4-dichloro-5-fluoropyrimidine. Water may trigger rapid hydrolysis, releasing HF gas and HCl.

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield gloves and respiratory protection.

-

Neutralize: Use a dry absorbent mixed with a neutralizer.

-

Recommended:Dry Sand mixed with Soda Ash (Sodium Carbonate) or Calcium Carbonate . This neutralizes the acid without the violent exotherm of water.

-

-

Collect: Scoop into a high-density polyethylene (HDPE) container. Do not use glass (HF etches glass).

-

Label: "Hazardous Waste - Toxic/Corrosive - Contains Fluorides."

Storage and Waste Disposal

Storage Compatibility

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture is the enemy.

-

Container: HDPE (Plastic) is preferred over glass for long-term storage, especially if the compound is prone to hydrolysis (etching risk).

-

Segregation: Store away from strong bases (violent reaction) and oxidizers .

Waste Disposal[2][5][9][10][11]

-

Stream: Segregated Organic Halogenated Waste.

-

Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

-

Why? Standard incineration releases HF gas. The facility must be equipped with alkaline scrubbers to capture fluoride emissions.

-

-

Labeling: Explicitly list "Fluorinated Pyrimidine" and "Potential HF Generation" on the tag to protect waste handling personnel.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). Hydrogen Fluoride (HF): Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

Sources

Methodological & Application

Strategic Synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine via Regioselective Nucleophilic Aromatic Substitution (SNAr)

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

Substituted aminopyrimidines are cornerstone scaffolds in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The synthesis of these molecules often relies on the precise and predictable functionalization of a dihalopyrimidine precursor. This application note provides a comprehensive, in-depth guide to the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine, a valuable research intermediate, from 2,4-dichloro-5-fluoropyrimidine and aniline. We will dissect the underlying mechanistic principles of the Nucleophilic Aromatic Substitution (SNAr) reaction, focusing on the critical factors that govern its high regioselectivity. The document presents a field-tested, step-by-step laboratory protocol, complete with reagent data, process workflow diagrams, and expected analytical characterization, designed for immediate application by researchers in pharmaceutical and chemical development.

Mechanistic Rationale: Mastering Regioselectivity in Pyrimidine Chemistry

The successful synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine hinges on a selective reaction at the C4 position, leaving the C2 chlorine untouched for potential subsequent modifications. This selectivity is not incidental; it is a direct consequence of the electronic properties inherent to the substituted pyrimidine ring.

The Addition-Elimination (SNAr) Pathway

Unlike nucleophilic substitutions on aliphatic carbons (S_N1/S_N2), the SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination mechanism.[3]

-

Nucleophilic Addition (Rate-Determining Step): The nucleophile (aniline) attacks an electron-deficient carbon atom of the pyrimidine ring. This step temporarily breaks the ring's aromaticity to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

-

Leaving Group Elimination (Fast Step): Aromatization is restored through the rapid expulsion of the leaving group (a chloride ion), yielding the final substituted product.

The high electronegativity of the fluorine atom at the C5 position, combined with the powerful electron-withdrawing effect of the two ring nitrogens, renders the pyrimidine ring highly electron-deficient (π-deficient).[4][5] This electronic deficit is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.

The Decisive Factor: Why C4 is Favored over C2

In the case of 2,4-dichloro-5-fluoropyrimidine, nucleophilic attack overwhelmingly occurs at the C4 position. This "normal" regioselectivity is a well-established phenomenon in pyrimidine chemistry.[1][6] The rationale is twofold:

-

Electronic Stabilization: While both C2 and C4 are activated, the Meisenheimer complex formed from an attack at C4 is more stable. The negative charge in the intermediate can be delocalized onto both the adjacent ring nitrogen (at N3) and the para-nitrogen (at N1). Frontier molecular orbital theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon, marking it as the more electrophilic site for nucleophilic attack.[6][7]

-

Steric and Electronic Hindrance at C2: The C2 position is flanked by two nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can create electrostatic repulsion with the incoming electron-rich nucleophile, disfavoring the C2 attack trajectory.[6]

The presence of the C5-fluoro group further enhances the electrophilicity of the adjacent C4 position, cementing its status as the preferred reaction site.[8]

Caption: SNAr Mechanism for C4 Substitution.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier Notes |

| 2,4-Dichloro-5-fluoropyrimidine | C₄H₁Cl₂FN₂ | 166.97 | 10.0 | 1.67 g | Purity ≥98% |

| Aniline | C₆H₇N | 93.13 | 11.0 | 1.02 g (1.0 mL) | Reagent grade, freshly distilled |

| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 15.0 | 2.6 mL | Anhydrous, redistilled |

| 2-Propanol (IPA) | C₃H₈O | 60.10 | - | 50 mL | Anhydrous (ACS Grade) |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | ACS Grade |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~5-10 g | - |

| Silica Gel | SiO₂ | - | - | As needed | 230-400 mesh for chromatography |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.67 g, 10.0 mmol).

-

Reagent Addition: Add anhydrous 2-propanol (50 mL) to the flask. Begin stirring to dissolve the solid. Sequentially add aniline (1.0 mL, 11.0 mmol) followed by diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol) via syringe.

-

Heating and Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux under a positive pressure of nitrogen.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. Use a mobile phase of 30% ethyl acetate in hexanes. The product spot should be UV active and will appear at a lower Rf than the starting dichloropyrimidine. The reaction is typically complete within 12-18 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Concentrate the solvent using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid or viscous oil.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to afford 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine as a solid.

Caption: Experimental Workflow.

Expected Results and Characterization

-

Yield: 75-85%

-

Appearance: Off-white to light yellow solid.

-

Molecular Formula: C₁₀H₇ClFN₃[9]

-

Molecular Weight: 223.63 g/mol [9]

Analytical Data Summary

The structure of the final compound must be rigorously confirmed by standard analytical methods. Representative data are provided below.

| Analysis Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.25 (d, 1H, pyrimidine-H), 7.60-7.70 (m, 2H, Ar-H), 7.35-7.45 (m, 2H, Ar-H), 7.15-7.25 (m, 1H, Ar-H), ~7.0 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155, ~150, ~145, ~140 (pyrimidine-C, C-F), ~138 (Ar C-ipso), ~129 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH). |

| ¹⁹F NMR (376 MHz, CDCl₃) | A single peak corresponding to the C5-F group. |

| Mass Spec (ESI+) | m/z = 224.03 [M+H]⁺ |

Troubleshooting and Key Considerations

-

Formation of Disubstituted Product: If an excess of aniline is used or if the reaction is run for an extended period at high temperatures, a minor amount of the 2,4-bis(phenylamino) product may form. This can be minimized by adhering to the stoichiometry and monitoring the reaction closely.

-

Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the starting material and deactivate the nucleophile. If the reaction stalls, a stronger base or a higher boiling point solvent like DMSO could be considered, though this may increase the risk of side products.[5]

-

Base Selection: DIPEA is a bulky, non-nucleophilic base, which is ideal as it only serves to scavenge the HCl produced without competing with aniline as a nucleophile. Using a nucleophilic base like triethylamine could lead to trace impurities.[10]

Conclusion

This application note outlines a reliable and highly regioselective method for the synthesis of 2-Chloro-5-fluoro-N-phenylpyrimidin-4-amine. By understanding the fundamental principles of the SNAr mechanism and the electronic factors governing regioselectivity on the pyrimidine core, researchers can confidently execute this protocol. The procedure is robust, scalable, and yields a high-purity product that serves as a versatile intermediate for the construction of complex molecules in drug discovery and materials science.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). WuXi AppTec.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Video Journal of Organic Chemistry.

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022).

- Nucleophilic Aromatic Substitution. (n.d.). University of Babylon.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).

- SNAr reactions of pi-deficient arom

- 4-Pyrimidinamine, 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-. (2025). Achemica.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.

- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry.

- 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine. (n.d.). Synblock.

- Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.).

- 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. (n.d.).

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI.

- Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. (n.d.). Benchchem.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CAS 280581-64-8 | 2-Chloro-5-Fluoro-N-phenylpyrimidin-4-amine - Synblock [synblock.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-fluoropyrimidine, a critical reaction in the synthesis of numerous pharmaceutical compounds. As a versatile building block, the regioselective functionalization of this pyrimidine core is paramount in medicinal chemistry.

Introduction: The Significance of 2,4-Dichloro-5-fluoropyrimidine

2,4-Dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] Its utility stems from the two reactive chlorine atoms, which can be sequentially displaced by various nucleophiles through SNAr reactions. The fluorine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring, impacting the regioselectivity of these substitutions. Understanding and controlling this reactivity is crucial for the efficient synthesis of target molecules.

Mechanism and Regioselectivity: A Tale of Two Chlorines

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] A nucleophile attacks the electron-deficient pyrimidine ring at a carbon bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The regioselectivity of the first substitution on 2,4-dichloro-5-fluoropyrimidine is a subject of considerable interest. Generally, nucleophilic attack is favored at the C4 position.[7] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, allowing for delocalization onto the ring nitrogens.[8]

However, the substitution pattern can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[7][9] For instance, while many nucleophiles preferentially attack the C4 position, some, like tertiary amines, have been shown to exhibit C2 selectivity.[10][11]

Caption: Generalized mechanism of SNAr on 2,4-dichloro-5-fluoropyrimidine.

Experimental Protocols

The following protocols provide a general framework for performing SNAr reactions on 2,4-dichloro-5-fluoropyrimidine with amine nucleophiles. Optimization of reaction conditions (temperature, solvent, and base) may be necessary for specific substrates.[12][13]

General Protocol for Mono-amination at the C4 Position

This protocol describes the preferential substitution of the chlorine atom at the C4 position.

Materials:

-

2,4-Dichloro-5-fluoropyrimidine

-

Amine nucleophile (e.g., ammonia, primary or secondary amine)

-

Anhydrous polar aprotic solvent (e.g., ethanol, DMF, DMSO)[14][15]

-

Base (e.g., triethylamine, potassium carbonate)[13]

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 eq).

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Stir the mixture at room temperature or heat as required (e.g., 50-80 °C).[13]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[14]

-

Wash the combined organic layers with water and then with brine.[14]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-amino-2-chloro-5-fluoropyrimidine derivative.

A specific example is the reaction with aqueous ammonia in ethanol at room temperature to yield 2-chloro-4-amino-5-fluoropyrimidine.[16]

| Parameter | Condition | Reference |

| Solvent | Ethanol, DMF, DMSO | [14][15] |

| Base | Triethylamine, K₂CO₃ | [12][13] |

| Temperature | Room Temperature to 80 °C | [13] |

| Nucleophile eq. | 1.0 - 1.2 | |

| Base eq. | 1.5 - 2.0 | [13] |

Table 1: General Reaction Conditions for C4-Selective Amination.

Reaction Optimization and Troubleshooting

Several factors can influence the outcome of the SNAr reaction. Careful optimization of these parameters is key to achieving high yields and purity.

-

Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the cation, making the nucleophile more reactive.[14][15] However, for some reactions, alcohols like ethanol can also be effective.[12]

-

Base: The choice of base is crucial. Non-nucleophilic bases such as triethylamine or potassium carbonate are commonly used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[12][13]

-

Temperature: The reaction temperature can significantly affect the reaction rate and selectivity. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable conversion.[13]

-

Nucleophile Strength: The strength of the nucleophile plays a significant role. Stronger nucleophiles will generally react faster.

Sources

- 1. lookchem.com [lookchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 16. US3185690A - 2-chloro-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

Application Note & Protocol: Strategic Optimization of Suzuki-Miyaura Coupling for the Synthesis of Pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Pyrimidine moieties are prevalent in a vast array of pharmaceuticals and agrochemicals, making their functionalization a critical task in drug discovery and development. However, the inherent electron-deficient nature of the pyrimidine ring presents unique challenges to successful Suzuki-Miyaura coupling, often leading to low yields, catalyst deactivation, and undesired side reactions. This document provides a comprehensive guide to the strategic optimization of Suzuki-Miyaura coupling for pyrimidine derivatives, grounded in mechanistic principles and supported by field-proven protocols. We will dissect the critical reaction parameters, offer troubleshooting strategies, and provide detailed experimental workflows to empower researchers to overcome common hurdles and achieve robust and reproducible results.

The Challenge and Opportunity of Pyrimidine C-C Bond Formation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, including kinase inhibitors (e.g., Imatinib), antiviral agents (e.g., Zidovudine), and anticancer therapies. The ability to append diverse aryl and heteroaryl groups to the pyrimidine core via Suzuki-Miyaura coupling is therefore of paramount importance for generating novel molecular entities with tailored biological activities.

However, the nitrogen atoms in the pyrimidine ring significantly reduce its electron density, which can lead to several challenges in the catalytic cycle of the Suzuki-Miyaura reaction:

-

Oxidative Addition: The C-X (X = Cl, Br, I) bond on the pyrimidine ring can be difficult to activate for oxidative addition to the Pd(0) catalyst due to the ring's electron-withdrawing nature.

-

Catalyst Inhibition: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, acting as a catalyst poison and hindering its activity.

-

Competitive Hydrolysis: The boronic acid coupling partner is prone to protodeboronation, an undesired side reaction that consumes the starting material.

A thorough understanding of the interplay between the catalyst, ligand, base, and solvent is crucial to navigate these challenges and develop a successful coupling strategy.

Deconstructing the Catalytic Cycle: Key Parameters for Optimization

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection and optimization of several key parameters. Below, we delve into the causality behind these choices.

The Palladium Precatalyst and Ligand: The Heart of the Reaction

The combination of the palladium source and the supporting ligand is the most critical factor in determining the efficiency of the coupling.

-

Palladium Precatalysts: While Pd(PPh₃)₄ was historically used, modern air-stable Pd(II) precatalysts, such as Pd(OAc)₂, PdCl₂(dppf), and preformed palladium-ligand complexes (e.g., PEPPSI-IPr), are often preferred for their reliability and ease of handling. These precatalysts are reduced in situ to the active Pd(0) species.

-

Ligands: The choice of ligand is paramount in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

-

Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for coupling challenging substrates like pyrimidines. The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium center, further facilitating the oxidative addition of the C-X bond.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, form very stable bonds with palladium and are excellent for promoting the coupling of electron-deficient heterocycles.

-

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. K₃PO₄ is often the base of choice for challenging couplings as it is sufficiently strong to promote the reaction without causing significant boronic acid decomposition.

-

Organic Bases: In some cases, organic bases like triethylamine (TEA) can be employed, particularly when milder conditions are required.

The choice of base should be carefully considered in conjunction with the solvent and the stability of the substrates.

The Solvent System: Influencing Solubility and Reactivity

The solvent must solubilize all reaction components and can significantly impact the reaction rate and outcome.

-

Aqueous Mixtures: Toluene/water, dioxane/water, and THF/water are classic solvent systems for Suzuki-Miyaura couplings. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the boronate species.

-

Anhydrous Conditions: For water-sensitive substrates, anhydrous polar aprotic solvents like DMF, DMA, or acetonitrile can be used, often in combination with an appropriate base like K₃PO₄.

Reaction Temperature and Time

The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. A typical starting point is 80-100 °C, with adjustments made based on reaction monitoring.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the optimization of Suzuki-Miyaura coupling of a generic 2-chloropyrimidine with a phenylboronic acid.

General Considerations

-

Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst and the boronic acid.

-

Reagent Quality: The purity of the reagents, particularly the boronic acid and the solvent, is crucial for reproducible results.

Protocol 1: Standard Conditions with a Buchwald Ligand

This protocol utilizes a common and effective catalyst system for heteroaryl coupling.

Table 1: Reagents for Protocol 1

| Reagent | Molar Equiv. | Amount |

| 2-Chloropyrimidine | 1.0 | 1 mmol |

| Phenylboronic Acid | 1.2 | 1.2 mmol |

| Pd(OAc)₂ | 0.02 | 0.02 mmol |

| SPhos | 0.04 | 0.04 mmol |

| K₃PO₄ | 2.0 | 2 mmol |

| Toluene | - | 5 mL |

| Water | - | 0.5 mL |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-chloropyrimidine (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2 mmol).

-